Redox Potential Tuning: A 150-190 mV Negative Shift Relative to Unsubstituted Bipyridine
In a direct head-to-head electrochemical comparison of homoleptic cobalt tris(bipyridine) complexes, the substitution of 2,2'-bipyridine with 4,4'-di-tert-butyl-2,2'-bipyridine resulted in a substantial negative shift in the formal Co(III/II) redox potential [1]. This is a direct consequence of the strong electron-donating nature of the tert-butyl groups.
| Evidence Dimension | Formal Redox Potential (Co(III/II) couple) |
|---|---|
| Target Compound Data | Decrease of 150-190 mV relative to the unsubstituted parent complex |
| Comparator Or Baseline | [Co(bpy)3]2+ complex (bpy = 2,2'-bipyridine) |
| Quantified Difference | -150 mV to -190 mV shift |
| Conditions | Acetonitrile, vs. SCE (or similar non-aqueous reference) |
Why This Matters
This precise redox tuning is critical for designing electron-transfer mediators and catalysts, as it allows researchers to match the driving force of a reaction and avoid undesirable side reactions associated with more oxidizing analogs.
- [1] Nolan, J. P., Jones, T. W., Donne, S. W., & Wilson, G. J. (2013). Tuning the electrochemistry of homoleptic cobalt 4,4'-disubstituted-2,2'-bipyridine redox mediators. Electrochimica Acta, 108, 690-697. https://doi.org/10.1016/j.electacta.2013.07.016 View Source
